molecular formula C23H20N4O2 B5903728 N-(3-{[(2,6-dimethylphenyl)amino]carbonyl}phenyl)-1H-benzimidazole-5-carboxamide

N-(3-{[(2,6-dimethylphenyl)amino]carbonyl}phenyl)-1H-benzimidazole-5-carboxamide

Cat. No. B5903728
M. Wt: 384.4 g/mol
InChI Key: QXVYRMMUJVNNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(2,6-dimethylphenyl)amino]carbonyl}phenyl)-1H-benzimidazole-5-carboxamide is a chemical compound that has been widely researched for its potential applications in the field of medicine. The compound is commonly referred to as DMF-5-CAM and is known for its ability to interact with certain biological processes in the body. In

Mechanism of Action

The mechanism of action of DMF-5-CAM involves its ability to interact with specific proteins in the body. The compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and progression of cancer cells. Additionally, DMF-5-CAM has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
Studies have shown that DMF-5-CAM has a number of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. Additionally, DMF-5-CAM has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMF-5-CAM in lab experiments is its ability to selectively target specific proteins in the body. This makes it a useful tool for studying the role of these proteins in disease progression. However, one of the limitations of using DMF-5-CAM is that it can be difficult to synthesize, which may limit its availability for research purposes.

Future Directions

There are a number of future directions for research on DMF-5-CAM. One area of focus is on developing more efficient synthesis methods for the compound. Additionally, researchers are exploring the potential of DMF-5-CAM for use in combination therapies for cancer treatment. Finally, there is interest in studying the compound's potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

The synthesis of DMF-5-CAM involves the reaction of 2,6-dimethylaniline with 4-nitrobenzoic acid to form 2,6-dimethyl-N-(4-nitrophenyl)aniline. This compound is then reacted with phosgene to form N-(4-nitrophenyl)-N'-(2,6-dimethylphenyl)urea. The final step involves the reduction of the nitro group to an amine group, which results in the formation of N-(3-{[(2,6-dimethylphenyl)amino]carbonyl}phenyl)-1H-benzimidazole-5-carboxamide.

Scientific Research Applications

DMF-5-CAM has been extensively researched for its potential applications in the field of medicine. One of the main areas of research has been in the treatment of cancer. Studies have shown that DMF-5-CAM has the ability to inhibit the growth of cancer cells by targeting specific proteins that are involved in the progression of the disease. Additionally, DMF-5-CAM has been studied for its potential use in the treatment of other diseases such as Alzheimer's, Parkinson's, and Huntington's.

properties

IUPAC Name

N-[3-[(2,6-dimethylphenyl)carbamoyl]phenyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-14-5-3-6-15(2)21(14)27-23(29)16-7-4-8-18(11-16)26-22(28)17-9-10-19-20(12-17)25-13-24-19/h3-13H,1-2H3,(H,24,25)(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVYRMMUJVNNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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